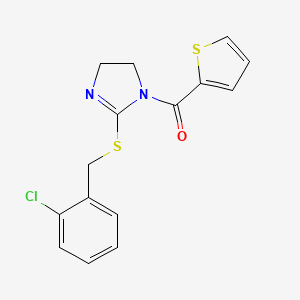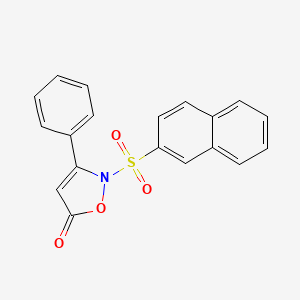
(2-((2-氯苄基)硫)-4,5-二氢-1H-咪唑-1-基)(噻吩-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone, also known as CTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTM is a heterocyclic compound that has been synthesized through a multistep process, and its unique molecular structure has made it a promising candidate for further research.
作用机制
The mechanism of action of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis. Additionally, (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone has been shown to exhibit significant biochemical and physiological effects in various studies. In vitro studies have demonstrated that (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone exhibits potent antibacterial and antifungal activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
实验室实验的优点和局限性
One of the major advantages of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is its potent antibacterial and antifungal activity, which makes it a promising candidate for the development of new antimicrobial agents. Additionally, (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone has been shown to have potential anticancer activity, which may lead to the development of new cancer treatments. However, one of the limitations of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is its relatively complex synthesis process, which may limit its widespread use in laboratory experiments.
未来方向
There are several potential future directions for research on (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone. One area of interest is the development of new antimicrobial agents based on the structure of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone. Additionally, further studies are needed to fully understand the mechanism of action of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone and its potential applications in cancer treatment. Finally, there is a need for further research on the synthesis of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone and its derivatives, which may lead to the development of more potent and effective compounds.
合成方法
The synthesis of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone involves a multistep process that begins with the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzylthiol. This intermediate is then reacted with 2-bromoacetophenone in the presence of potassium carbonate to form the key intermediate, (2-(2-chlorobenzyl)thio)acetophenone. This intermediate is then reacted with ammonium acetate and copper powder to form (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone.
科学研究应用
- 研究人员一直在探索吲哚衍生物的抗病毒潜力。 例如,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物表现出对甲型流感病毒的抑制作用 .
- 此外,4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代半卡巴肼衍生物对柯萨奇病毒B4表现出强效抗病毒作用 .
- 噻吩衍生物因其抗氧化活性而受到研究。 我们的化合物,凭借其吲哚和噻吩的独特组合,可能表现出类似于其他基于噻吩的化合物的抗氧化作用 .
抗病毒活性
抗氧化特性
属性
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS2/c16-12-5-2-1-4-11(12)10-21-15-17-7-8-18(15)14(19)13-6-3-9-20-13/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAULBXIKZKODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2421068.png)
![N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2421070.png)


![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2421074.png)
![2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2421076.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2421078.png)
![Oxan-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2421083.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2421088.png)

![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2421090.png)
![ethyl 3-cyano-2-(3-methylisoxazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2421091.png)
